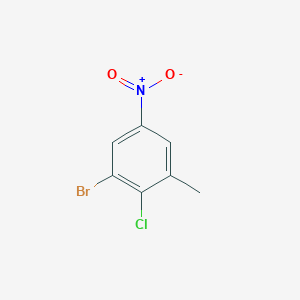

2-Chloro-3-bromo-5-nitrotoluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-bromo-5-nitrotoluene is an organic compound . It belongs to the class of aromatic nitro compounds. It is a versatile chemical that has a wide range of applications in the laboratory.

Synthesis Analysis

The synthesis of 2-Chloro-3-bromo-5-nitrotoluene involves several steps. The process begins with the nitration of toluene to give a mixture of nitrotoluenes, favoring the ortho isomer . This mixture is separated by distillation. 2-Nitrotoluene is then hydrogenated to give o-toluidine . The conversion of o-toluidine to the diazonium salt gives access to the 2-bromo, 2-cyano-, and 2-chlorotoluene derivatives .Molecular Structure Analysis

The molecular formula of 2-Chloro-3-bromo-5-nitrotoluene is C7H5BrClNO2 . Its molecular weight is 250.48 . More detailed information about its molecular structure can be found in various databases .Chemical Reactions Analysis

2-Chloro-3-bromo-5-nitrotoluene can participate in various chemical reactions. For instance, it can be used in the synthesis of a variety of organic compounds, as a reagent in organic reactions, and as a catalyst in biochemical reactions. More detailed information about its chemical reactions can be found in various resources .Physical And Chemical Properties Analysis

2-Chloro-3-bromo-5-nitrotoluene is a white crystalline solid. It is soluble in water, alcohols, and organic solvents. More detailed information about its physical and chemical properties can be found in various databases .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2-Chloro-3-bromo-5-nitrotoluene serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates . Its halogenated and nitro-substituted nature allows for diverse functionalization, making it valuable in drug discovery and development.

Environmental Chemistry and Degradation Studies

Understanding the fate of this compound in the environment is crucial. Researchers investigate its degradation pathways, photolysis, and transformation products. Such studies inform environmental risk assessments and guide remediation strategies.

Mechanism of Action

Target of Action

Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within a biological system .

Mode of Action

These groups can be introduced into an aromatic ring through bromination with Br2/FeBr3, Friedel–Crafts alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4, respectively . These reactions suggest that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

For instance, it could potentially interfere with the synthesis of polysubstituted benzenes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-Chloro-3-bromo-5-nitrotoluene. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents and is often used in the synthesis of compounds like 2-Chloro-3-bromo-5-nitrotoluene, is known to be influenced by environmental conditions .

Safety and Hazards

2-Chloro-3-bromo-5-nitrotoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or in contact with skin . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions of 2-Chloro-3-bromo-5-nitrotoluene could involve its use in the synthesis of more complex molecules. For instance, it could be used in the synthesis of polysubstituted benzenes . It could also be used in the synthesis of a variety of organic compounds, as a reagent in organic reactions, and as a catalyst in biochemical reactions.

properties

IUPAC Name |

1-bromo-2-chloro-3-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRMZVIRRGMVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-bromo-5-nitrotoluene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)

![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

![N-(2-ethyl-6-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2990879.png)

![1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2990882.png)

![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)

![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)